4-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid
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Overview
Description
4-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound that belongs to the benzoic acid family It is characterized by the presence of a thiazole ring, a fluorophenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for studying enzyme inhibition and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to inhibit specific enzymes and signaling pathways involved in disease progression.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves the inhibition of specific enzymes and pathways. It has been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. Additionally, it affects signaling pathways such as PI3K/AKT and NF-κB, which are involved in inflammation and cancer development.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-[(4-Fluorophenyl)amino]-2-oxoethyl)thio]methylbenzoic acid
- 4-[(2-[(4-Methylphenyl)amino]-2-oxoethyl)thio]methylbenzoic acid
- 4-[(2-[(4-Ethylphenyl)amino]-2-oxoethyl)thio]methylbenzoic acid
Uniqueness
4-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is unique due to its specific structural features, such as the presence of a thiazole ring and a fluorophenyl group
Properties
Molecular Formula |
C19H15FN2O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
4-[[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H15FN2O3S/c1-11-16(26-18(22-11)13-6-8-15(20)9-7-13)17(23)21-10-12-2-4-14(5-3-12)19(24)25/h2-9H,10H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
AQGSDKSSBCLJHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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